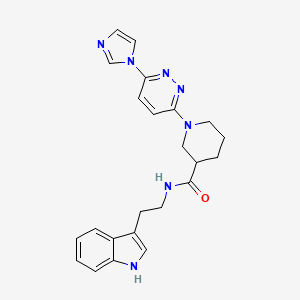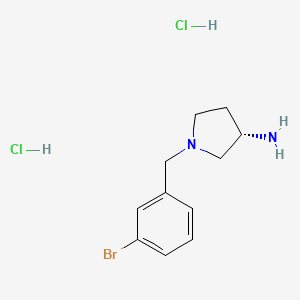
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClF4N2O2 and its molecular weight is 424.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Transcription Factors
One area of application involves the inhibition of transcription factors, such as NF-kappaB and AP-1. Studies have explored the structure-activity relationships of related compounds, targeting improvements in oral bioavailability and examining their cell-based activity. For instance, modifications at certain positions of the pyrimidine ring have demonstrated the critical nature of the carboxamide group for activity, with certain analogues showing comparable in vitro activity and improved cellular permeability (Palanki et al., 2000).
Antimicrobial and Antipathogenic Properties
Another research direction focuses on the antimicrobial and antipathogenic properties of compounds containing similar functional groups. The synthesis and characterization of new derivatives have been investigated for their potential as novel anti-microbial agents, demonstrating significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm formation capabilities (Limban et al., 2011).
Structural and Molecular Modeling Studies
Research has also delved into the structural and molecular modeling of related compounds, with a focus on understanding their geometric and electronic properties. For example, studies have examined the geometry of tertiary N atoms in phosphoric triamides, revealing insights into the effects of substitutions on molecular structure and potential reactivity (Pourayoubi et al., 2012).
Antitubercular and Antibacterial Activities
The design and synthesis of carboxamide derivatives for antitubercular and antibacterial activities have been explored, with some compounds showing potent action against diseases like tuberculosis. Docking studies help in understanding the binding interactions at the active sites of target enzymes, aiding in the design of more effective drugs (Bodige et al., 2020).
Development of Polymeric Materials
The compound's structural motif is also relevant in the synthesis of novel polymeric materials, such as soluble fluoro-polyimides. These materials exhibit exceptional thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced applications in electronics and aerospace (Xie et al., 2001).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-16-6-5-14(20(23,24)25)9-17(16)26-19(29)13-4-7-18(28)27(11-13)10-12-2-1-3-15(22)8-12/h1-9,11H,10H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKZWGCWHGRVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)
![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)
![4-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2415035.png)
![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(4-Ethoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)




